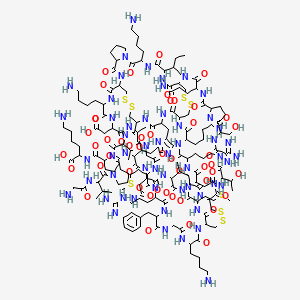

Agitoxin 2

Description

Propriétés

Numéro CAS |

168147-41-9 |

|---|---|

Formule moléculaire |

C169H278N54O48S8 |

Poids moléculaire |

4091 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1 |

Clé InChI |

MNSSWZUIQUJZTG-OFZOPSLBSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN |

Apparence |

White lyophilized solid |

Pureté |

>98% |

Séquence |

GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK |

Source |

Synthetic |

Stockage |

-20°C |

Origine du produit |

United States |

Foundational & Exploratory

Agitoxin-2: A Technical Guide to its Discovery, Source, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agitoxin-2 (AgTx2) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 38-amino acid peptide that acts as a high-affinity blocker of the Shaker K+ channel and its mammalian homologs, including Kv1.1, Kv1.3, and Kv1.6.[1][2] This technical guide provides an in-depth overview of the discovery, purification, and characterization of Agitoxin-2, with a focus on the experimental methodologies employed in the foundational research. Quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.

Discovery and Source

Agitoxin-2 was first identified and characterized as part of a study to isolate and identify inhibitors of voltage-dependent K+ channels from the venom of the Israeli scorpion, Leiurus quinquestriatus hebraeus.[1][3] The discovery was driven by the search for molecular probes to study the structure and function of potassium channels. Three homologous toxins, named Agitoxin-1, -2, and -3, were isolated and found to be potent blockers of the Shaker K+ channel.[2]

Biological Source:

-

Organism: Leiurus quinquestriatus hebraeus (a subspecies of the deathstalker scorpion)

-

Venom: A complex mixture of neurotoxins, including other well-known channel blockers like Charybdotoxin.

Physicochemical and Biological Properties

Agitoxin-2 is a basic peptide with a molecular weight of approximately 4090.9 Da.[3] It is a highly potent and selective blocker of specific voltage-gated potassium channels.

Table 1: Physicochemical Properties of Agitoxin-2

| Property | Value | Reference |

| Amino Acid Residues | 38 | [3] |

| Molecular Weight (Da) | 4090.95 | [3] |

| Amino Acid Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | [3] |

| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | [3] |

Table 2: Biological Activity of Agitoxin-2

| Target Channel | Apparent Dissociation Constant (Kd) / IC50 | Reference |

| Shaker K+ channel | < 1 nM | [2] |

| mKv1.1 | ~144 pM (IC50) | |

| mKv1.3 | ~201 pM (IC50) | [1] |

Experimental Protocols

The following sections detail the experimental methodologies used in the discovery and characterization of Agitoxin-2, based on the foundational work by Garcia et al. (1994).

Purification of Native Agitoxin-2 from Scorpion Venom

A multi-step high-performance liquid chromatography (HPLC) protocol was employed to isolate Agitoxin-2 from the crude venom of Leiurus quinquestriatus hebraeus.

Protocol:

-

Venom Solubilization: Lyophilized crude venom was dissolved in Buffer A (see below) and centrifuged to remove insoluble material.

-

Initial Fractionation (Cation Exchange Chromatography):

-

Column: TSK CM-2SW cation exchange column.

-

Buffer A: 20 mM sodium phosphate, pH 6.2.

-

Buffer B: 20 mM sodium phosphate, 1 M NaCl, pH 6.2.

-

Gradient: A linear gradient from 0% to 100% Buffer B over 60 minutes.

-

Detection: Absorbance at 280 nm.

-

Fraction Collection: Fractions were collected and assayed for Shaker K+ channel blocking activity.

-

-

First Reverse-Phase HPLC (RP-HPLC):

-

Column: Vydac C18 reverse-phase column.

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 15-45% Solvent B over 60 minutes.

-

Detection: Absorbance at 220 nm and 280 nm.

-

Fraction Collection: Active fractions from the cation exchange step were pooled, diluted, and loaded onto the C18 column. Fractions corresponding to absorbance peaks were collected and assayed.

-

-

Second Reverse-Phase HPLC (RP-HPLC):

-

Column: Vydac C8 reverse-phase column.

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow linear gradient, for example, 20-35% Solvent B over 30 minutes, to resolve the different Agitoxin isoforms.

-

Detection: Absorbance at 220 nm and 280 nm.

-

Outcome: This step yielded highly purified Agitoxin-1, -2, and -3.

-

Caption: Workflow for the purification of Agitoxin-2.

Electrophysiological Characterization

The functional activity of Agitoxin-2 was assessed by its ability to block the Shaker K+ channel expressed in Xenopus laevis oocytes.

Protocol:

-

Expression System:

-

cRNA encoding the Shaker K+ channel was injected into Xenopus laevis oocytes.

-

Oocytes were incubated for 2-4 days to allow for channel expression.

-

-

Two-Electrode Voltage Clamp:

-

Oocytes were placed in a recording chamber and perfused with recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, were inserted into the oocyte.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

-

Voltage Protocol: The membrane potential was held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV or +20 mV) were applied to elicit potassium currents.

-

-

Toxin Application:

-

A baseline of potassium currents was established.

-

The recording solution was switched to one containing a known concentration of purified Agitoxin-2.

-

The reduction in the potassium current amplitude in the presence of the toxin was measured to determine the blocking activity and calculate the dissociation constant (Kd).

-

Caption: Workflow for electrophysiological characterization.

Structural Characterization

The primary structure of Agitoxin-2 was determined using a combination of amino acid analysis, mass spectrometry, and Edman degradation sequencing.

Protocols:

-

Amino Acid Analysis:

-

A sample of purified Agitoxin-2 was hydrolyzed in 6 N HCl at 110 °C for 24 hours.

-

The resulting free amino acids were separated and quantified using an amino acid analyzer. This provided the relative abundance of each amino acid in the peptide.

-

-

Mass Spectrometry:

-

The molecular weight of the intact peptide was determined using electrospray ionization mass spectrometry (ESI-MS). This provided a precise mass for the native toxin.

-

-

Amino Acid Sequencing (Edman Degradation):

-

The N-terminal amino acid sequence was determined using automated Edman degradation.

-

The peptide was first reduced and alkylated to break the disulfide bonds.

-

The linearized peptide was then subjected to sequential rounds of Edman chemistry, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process was repeated for each subsequent amino acid.

-

Signaling Pathway Interaction

Agitoxin-2 does not directly participate in a signaling pathway but rather modulates one by physically blocking the pore of voltage-gated potassium channels. This action prevents the efflux of K+ ions, which is crucial for repolarizing the cell membrane after an action potential.

References

An In-depth Technical Guide to the Mechanism of Action of Agitoxin-2 on Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It belongs to the α-KTx family of scorpion toxins, which are potent blockers of voltage-gated potassium (Kv) channels. Due to its high affinity and selectivity for specific Kv channel subtypes, Agitoxin-2 has become an invaluable molecular probe for elucidating the structure, function, and physiological roles of these channels. This guide provides a detailed overview of the mechanism of action of Agitoxin-2, its quantitative interaction with various Kv channels, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Pore Blockade and Induced Fit

Agitoxin-2 functions as a potent pore blocker of voltage-gated potassium channels. The primary mechanism involves the physical occlusion of the ion conduction pathway at the extracellular vestibule of the channel. This high-affinity interaction is mediated by a combination of electrostatic and hydrophobic interactions between the toxin and the channel.

A critical residue on Agitoxin-2 for this blocking action is Lysine-27 (Lys27) . The side chain of this lysine residue inserts into the selectivity filter of the potassium channel, effectively acting as a "plug" that mimics a potassium ion and prevents the flux of K+ ions through the pore.[1][2] This interaction is stabilized by a network of other contacts between residues on the toxin and the channel's outer vestibule.

Recent studies using high-speed atomic force microscopy have revealed a more nuanced binding mechanism than a simple two-state model. The interaction follows an induced-fit pathway .[3][4] This model suggests that upon initial binding of Agitoxin-2, the potassium channel undergoes a conformational change that increases its affinity for the toxin. This induced-fit mechanism can accelerate the binding of Agitoxin-2 by as much as 400-fold.[3][4]

dot

Caption: Mechanism of Agitoxin-2 pore blockade on a Kv channel.

Quantitative Analysis of Agitoxin-2 and Potassium Channel Interactions

Agitoxin-2 exhibits high affinity for several members of the Kv1 subfamily of potassium channels. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the reported affinity values of Agitoxin-2 for various potassium channels.

| Channel Subtype | IC50 (pM) | Ki (pM) | Reference |

| mKv1.1 | 144 | 44 | [5][6] |

| hKv1.2 | 26,800 | - | |

| mKv1.3 | 201 | 4 | [5][6] |

| rKv1.6 | - | 37 | [6] |

| Shaker K+ | - | 640 | [6] |

| KCa3.1 | 1,152,000 | - | |

| Kv(1.1-1.2)2 | 800 | - | [7] |

Structural Determinants of Interaction

The high-affinity and selective binding of Agitoxin-2 to Kv channels is governed by specific amino acid interactions. Site-directed mutagenesis and thermodynamic mutant cycle analyses have been instrumental in identifying these critical residues.[8][9]

Key Agitoxin-2 Residues:

-

Lys27: As mentioned, this residue is paramount for pore occlusion.[1][2]

-

Arg24 and Arg31: These positively charged residues contribute to the electrostatic interactions that guide the toxin to the negatively charged channel vestibule.

-

Hydrophobic Patch: A surface-exposed hydrophobic patch on the toxin interacts with corresponding hydrophobic residues on the channel turret.

Key Potassium Channel Residues (Shaker as a model):

-

Aspartate Residue (e.g., Asp381 in Kv1.3): This negatively charged residue in the outer vestibule is thought to form a crucial hydrogen bond with Asn30 of Agitoxin-2, significantly contributing to binding energy.[8]

-

Aromatic and Hydrophobic Residues: Residues in the turret region of the channel form a binding surface for the toxin.

dot

Caption: Key residue interactions between Agitoxin-2 and the Kv channel.

Experimental Methodologies

The characterization of Agitoxin-2's interaction with potassium channels relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell, providing functional data on channel blockade.

Protocol Outline:

-

Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the target Kv channel subtype.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with KOH.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).

-

Toxin Application: After establishing a stable baseline current recording, perfuse the bath with an external solution containing a known concentration of Agitoxin-2.

-

Data Acquisition and Analysis: Record the reduction in current amplitude in the presence of the toxin. To determine the IC50, apply a range of Agitoxin-2 concentrations and plot the percentage of current inhibition against the toxin concentration. Fit the data with a Hill equation.

dot

Caption: Workflow for whole-cell patch-clamp analysis of AgTx2.

Radioligand Binding Assays

These assays measure the direct binding of a radioactively labeled ligand to its receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the target Kv channel in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.

-

Radioligand: Use a radiolabeled form of a high-affinity Kv channel ligand, such as ¹²⁵I-labeled Agitoxin-2.

-

Competition Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Agitoxin-2 (the competitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled competitor. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to alter specific amino acids in the channel or toxin protein to identify residues critical for their interaction.

Protocol Outline:

-

Plasmid Template: Start with a plasmid containing the cDNA for the target Kv channel or Agitoxin-2.

-

Primer Design: Design oligonucleotide primers that contain the desired nucleotide change to mutate a specific amino acid codon.

-

PCR Mutagenesis: Perform PCR using the plasmid template and the mutagenic primers. This creates copies of the plasmid that incorporate the desired mutation.

-

Template Removal: Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves the methylated, parental DNA template, leaving only the mutated plasmids.

-

Transformation: Transform competent E. coli with the mutated plasmids and select for colonies.

-

Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation through DNA sequencing.

-

Functional Analysis: Express the mutated channel or synthesize the mutated toxin and analyze its function and/or binding affinity using the electrophysiology and radioligand binding assays described above to determine the impact of the mutation.

Conclusion

Agitoxin-2 is a highly specific and potent inhibitor of several Kv1 channel subtypes, acting via a sophisticated induced-fit pore-blocking mechanism. Its interaction with these channels is characterized by picomolar to nanomolar affinity, governed by a precise set of electrostatic and hydrophobic interactions. The detailed understanding of this mechanism, facilitated by techniques such as patch-clamp electrophysiology, radioligand binding, and site-directed mutagenesis, has not only advanced our fundamental knowledge of potassium channel biophysics but also provides a structural and functional basis for the development of novel therapeutics targeting these critical ion channels for the treatment of autoimmune diseases and other channelopathies.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. sophion.com [sophion.com]

- 3. High-speed AFM reveals accelerated binding of agitoxin-2 to a K+ channel by induced fit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-speed AFM reveals accelerated binding of Agitoxin-2 to K+ channel by Induced-fit – ExCELLS | The Exploratory Research Center on Life and Living Systems, National Institutes of Natural Sciences [excells.orion.ac.jp]

- 5. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing the architecture of a K+ channel pore through mutant cycles with a peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of Agitoxin-2 for Kv1.1 and Kv1.3 Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding selectivity of Agitoxin-2 (AgTx2), a scorpion venom-derived peptide toxin, for the voltage-gated potassium channels Kv1.1 and Kv1.3. Understanding this selectivity is crucial for the development of targeted therapeutics, particularly in the field of immunology, where Kv1.3 is a key target.

Quantitative Analysis of Agitoxin-2 Binding Affinity

Agitoxin-2 exhibits high affinity for both Kv1.1 and Kv1.3 channels, with a notable preference for Kv1.3. The binding affinity is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kd), with lower values indicating a stronger interaction. The precise affinity can vary depending on the experimental methodology and the expression system used.

Recent advancements have led to the development of fluorescently labeled Agitoxin-2 derivatives, such as Atto488-Agitoxin-2 (A-AgTx2) and GFP-L2-Agitoxin-2. These modified toxins often exhibit altered selectivity profiles. For instance, N-terminal labeling with fluorophores like Atto488 or GFP has been shown to decrease the affinity for Kv1.1 while preserving or slightly reducing the high affinity for Kv1.3, thereby increasing the selectivity for Kv1.3.[1][2][3]

| Toxin/Derivative | Channel | Affinity (Kᵢ/Kd) | Method | Expression System | Reference |

| Agitoxin-2 | Kv1.1 | 44 pM (Kᵢ) | Electrophysiology | Not Specified | [4] |

| Agitoxin-2 | Kv1.3 | 4 pM (Kᵢ) | Electrophysiology | Not Specified | [4] |

| Agitoxin-2 | Kv1.3 | 2 nM (Kd) | Electrophysiology | Not Specified | Not Found |

| Atto488-Agitoxin-2 (A-AgTx2) | Kv1.1 | Lost Affinity | Competitive Binding | KcsA–Kv1.1 hybrid channels | [1] |

| Atto488-Agitoxin-2 (A-AgTx2) | Kv1.3 | 4.0 nM (Kd) | Competitive Binding | KcsA–Kv1.3 hybrid channels | [1] |

| GFP-L2-Agitoxin-2 | Kv1.1 | Reduced Affinity | Competitive Binding | KcsA–Kv1.1 hybrid channels | [2][3] |

| GFP-L2-Agitoxin-2 | Kv1.3 | High Affinity | Competitive Binding | KcsA–Kv1.3 hybrid channels | [2][3] |

| AgTx2-GFP (C-terminal tag) | Kv1.1 | ~ Wild-type Affinity | Electrophysiology | Xenopus oocytes | [5] |

| AgTx2-GFP (C-terminal tag) | Kv1.3 | Decreased Affinity (10-fold) | Electrophysiology | Xenopus oocytes | [5] |

Key Experimental Protocols

The determination of Agitoxin-2 selectivity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiology: Whole-Cell Patch Clamp

This technique measures the ion flow through channels in the membrane of a single cell, allowing for the direct assessment of channel blockade by a toxin.

a. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.[6]

-

Cells are transiently transfected with plasmids encoding the desired Kv channel subtype (e.g., human Kv1.1 or Kv1.3) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.[6]

b. Solutions:

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

c. Recording Protocol:

-

Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the patch-clamp amplifier headstage.[6]

-

A gigaohm seal is formed between the micropipette and the cell membrane of a transfected cell.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state.

-

Depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) are applied to elicit outward potassium currents.

-

A stable baseline current is established before the application of Agitoxin-2.

-

Agitoxin-2 is perfused into the bath at various concentrations.

-

The reduction in current amplitude at each concentration is measured to determine the dose-dependent inhibition.

-

Data are fitted with the Hill equation to calculate the IC₅₀ value.

Radioligand Binding Assay

This method quantifies the binding of a radiolabeled ligand to its receptor, providing a measure of affinity and receptor density.

a. Membrane Preparation:

-

Cells expressing the target Kv channel are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[7]

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

b. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

For saturation binding, increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-Agitoxin-2) are incubated with a fixed amount of membrane preparation.

-

For competition binding, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of unlabeled Agitoxin-2.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.[7]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Data from saturation experiments are used to determine the Kd and Bmax (receptor density). Data from competition experiments are used to calculate the Kᵢ.

Competitive Binding Assay with Fluorescently Labeled Agitoxin-2

This assay is a non-radioactive alternative that measures the displacement of a fluorescently labeled toxin by an unlabeled competitor.

a. Spheroplast Preparation (for hybrid channels):

-

E. coli cells are transformed with plasmids encoding hybrid KcsA-Kv1.x channels (e.g., KcsA-Kv1.1 or KcsA-Kv1.3).[8]

-

Cells are grown and protein expression is induced.

-

The cell wall is removed using lysozyme treatment to form spheroplasts, making the expressed channels accessible.[8]

b. Binding Assay:

-

Spheroplasts or cells expressing the target channel are incubated with a fixed concentration of a fluorescently labeled Agitoxin-2 derivative (e.g., 10 nM A-AgTx2).[8]

-

Increasing concentrations of unlabeled Agitoxin-2 or other test compounds are added to compete for binding.

-

The mixture is incubated for a set period (e.g., 1 hour at 37°C).[8]

-

The fluorescence intensity of the spheroplasts/cells is measured using a confocal microscope or a fluorescence plate reader.

-

The decrease in fluorescence with increasing concentrations of the unlabeled competitor is used to determine the IC₅₀, from which the Kᵢ can be calculated.

Signaling Pathways and Experimental Workflows

Kv1.3 Signaling in T-Cell Activation

The Kv1.3 channel plays a pivotal role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to an increase in intracellular calcium concentration. The opening of Kv1.3 channels helps to maintain a negative membrane potential, which is essential for the sustained calcium influx required for T-cell activation, proliferation, and cytokine production.[9][10][11] Blockade of Kv1.3 by agents like Agitoxin-2 can therefore suppress the immune response.

Experimental Workflow for Determining Toxin Selectivity

A systematic approach is required to accurately determine the selectivity of a toxin for different ion channel subtypes. The workflow typically involves expressing the channels in a controlled system and then performing functional or binding assays.

References

- 1. Atto488-Agitoxin 2-A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Terminal Tagging with GFP Enhances Selectivity of Agitoxin 2 to Kv1.3-Channel Binding Site | MDPI [mdpi.com]

- 3. N-Terminal Tagging with GFP Enhances Selectivity of this compound to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:168147-41-9 | Potent Shaker K+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site [mdpi.com]

- 9. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]

- 11. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of a Potent Potassium Channel Blocker: A Technical Guide to the Three-Dimensional Structure of Agitoxin-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agitoxin-2 (AgTx2), a 38-residue peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and specific blocker of the Shaker voltage-gated potassium (K+) channel and its mammalian homologues.[1][2] Its high affinity and specificity have made it an invaluable molecular probe for studying the structure and function of K+ channels, which are critical for cellular excitability and are implicated in a variety of neurological and cardiovascular diseases. This technical guide provides an in-depth analysis of the three-dimensional structure of Agitoxin-2, the experimental methodologies used for its determination, and its interaction with its target ion channel. The structural data presented herein is primarily based on the solution structure determined by Nuclear Magnetic Resonance (NMR) spectroscopy, available under the Protein Data Bank (PDB) accession code 1AGT.[3]

Three-Dimensional Structure of Agitoxin-2

The solution structure of Agitoxin-2 reveals a compact and well-defined fold characteristic of the scorpion toxin family.[1][3] The peptide adopts a cysteine-stabilized α/β scaffold, consisting of a triple-stranded antiparallel β-sheet and a single α-helix.[1][2][3] This conserved fold is stabilized by three disulfide bridges that form the core of the molecule.[1][4]

Secondary Structure Elements

The secondary structure of Agitoxin-2 is composed of the following elements:

-

α-helix: Encompassing residues Ser11 to Gly22.[2]

-

β-sheet: A triple-stranded antiparallel β-sheet comprising:

The α-helix packs against one face of the β-sheet, creating a stable hydrophobic core.[1] The functionally critical residues for channel binding are located on the opposite, solvent-exposed face of the molecule.[1]

Quantitative Structural Data

The precision of the NMR-derived structure is reflected in the statistics of the structural ensemble. The following tables summarize key quantitative data for the 1AGT PDB entry.

| Structural Statistics (PDB ID: 1AGT) | Value |

| Number of Models | 20 |

| Average Pairwise RMSD (Å) | |

| Backbone Atoms | 1.43 |

| All Heavy Atoms | 2.01 |

| Ramachandran Plot Analysis (%) | |

| Most Favored Regions | 78.1 |

| Additionally Allowed Regions | 21.8 |

| Generously Allowed Regions | 0.2 |

| Disallowed Regions | 0.0 |

Table 1: Summary of the structural statistics for the ensemble of 20 NMR structures of Agitoxin-2 (PDB ID: 1AGT). RMSD values indicate the precision of the atomic coordinates. Ramachandran plot statistics reflect the stereochemical quality of the polypeptide backbone.[4]

| Experimental Constraints Used in Structure Calculation | Number |

| NOE-derived Distance Restraints | |

| Total | 516 |

| Intra-residue | 248 |

| Sequential | 158 |

| Medium-range | 40 |

| Long-range | 70 |

| Dihedral Angle Restraints | 23 |

| Hydrogen Bond Restraints | 19 |

Table 2: Summary of the experimental restraints used to calculate the three-dimensional structure of a chimeric peptide containing the Agitoxin-2 N-terminal domain. This data is representative of the type and quantity of restraints used in similar scorpion toxin structure determinations.[4]

Experimental Protocols

The determination of the three-dimensional structure of Agitoxin-2 and the characterization of its function rely on a combination of sophisticated experimental techniques.

Solution NMR Spectroscopy for Structure Determination

The high-resolution structure of Agitoxin-2 was determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] This technique allows for the study of molecules in a solution state that mimics their native environment.

Generalized Protocol:

-

Sample Preparation:

-

Recombinant or synthetic Agitoxin-2 is purified to >95% homogeneity.

-

The peptide is dissolved in an aqueous buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.

-

The pH of the sample is adjusted to a value that ensures peptide stability and minimizes amide proton exchange (typically pH 3-6).

-

-

NMR Data Acquisition:

-

A suite of two-dimensional (2D) and three-dimensional (3D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500-800 MHz).

-

Homonuclear 2D NMR:

-

TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the tertiary structure.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within a single residue.

-

-

Heteronuclear NMR (if isotopically labeled, e.g., with ¹⁵N and ¹³C):

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

-

3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: Used for sequential backbone resonance assignment.

-

-

-

Data Processing and Analysis:

-

The acquired NMR data is processed using specialized software (e.g., NMRPipe, Sparky).

-

Resonance assignment is performed to assign each NMR signal to a specific proton in the Agitoxin-2 sequence.

-

NOESY cross-peaks are integrated to derive interproton distance restraints.

-

Scalar coupling constants (³J-couplings) are measured to obtain dihedral angle restraints for the backbone (φ) and sidechains (χ¹).

-

-

Structure Calculation and Refinement:

-

The experimental restraints (distance and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, CNS).

-

These programs use computational algorithms, such as distance geometry and simulated annealing, to generate an ensemble of structures that satisfy the experimental data.

-

The resulting ensemble of structures is then refined in a water box using molecular dynamics simulations to improve the stereochemical quality and energetics.

-

-

Structure Validation:

-

The final ensemble of structures is validated using programs like PROCHECK and MolProbity to assess its stereochemical quality (e.g., Ramachandran plot analysis), bond lengths, and bond angles.

-

The agreement between the calculated structures and the experimental data is also evaluated.

-

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a key technique used to identify the functional importance of specific amino acid residues in Agitoxin-2's interaction with the Shaker K+ channel.[1]

Generalized Protocol:

-

Primer Design:

-

Two complementary oligonucleotide primers are designed containing the desired mutation (substitution, insertion, or deletion) in the center.

-

The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

A GC content of at least 40% is recommended, and the primers should terminate in one or more G or C bases.

-

-

Mutagenic PCR:

-

A PCR reaction is set up containing a high-fidelity DNA polymerase, the template plasmid DNA encoding Agitoxin-2, the mutagenic primers, and dNTPs.

-

The PCR cycling parameters are optimized for the specific primers and plasmid. A typical program involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Digestion of Parental DNA:

-

The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

-

Transformation:

-

The DpnI-treated PCR product is transformed into competent E. coli cells.

-

-

Selection and Sequencing:

-

The transformed cells are plated on a selective agar medium.

-

Individual colonies are picked, and the plasmid DNA is isolated.

-

The entire gene encoding the Agitoxin-2 mutant is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

-

Protein Expression and Functional Assay:

-

The mutated Agitoxin-2 is expressed and purified.

-

The functional effect of the mutation on the peptide's ability to block the Shaker K+ channel is assessed using electrophysiological techniques, such as two-electrode voltage clamp recording in Xenopus oocytes expressing the channel.

-

Interaction with the Shaker K+ Channel

Agitoxin-2 blocks the Shaker K+ channel by binding with high affinity to the external vestibule of the channel pore.[1] Mutagenesis studies have identified a triad of key residues on the surface of Agitoxin-2 that are crucial for this interaction: Arg24, Lys27, and Arg31 .[1] These residues form a functional dyad that interacts with specific residues in the channel's pore region.

The binding of Agitoxin-2 to the Shaker K+ channel is thought to follow an "induced-fit" model, where both the toxin and the channel may undergo conformational changes upon binding to achieve a high-affinity interaction.[5] The side chain of Lys27, in particular, is believed to physically occlude the ion conduction pathway by inserting into the selectivity filter of the channel.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Key structural and functional elements of Agitoxin-2.

References

- 1. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. Chemical synthesis and 1H-NMR 3D structure determination of AgTx2-MTX chimera, a new potential blocker for Kv1.2 channel, derived from MTX and AgTx2 scorpion toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling the structure of agitoxin in complex with the Shaker K+ channel: a computational approach based on experimental distance restraints extracted from thermodynamic mutant cycles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kv1.3 Channels in T-Lymphocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the voltage-gated potassium channel Kv1.3 and its critical role in the activation of T-lymphocytes. A comprehensive understanding of this channel's function is paramount for the development of novel immunomodulatory therapies for a range of autoimmune diseases and other T-cell-mediated pathologies. This document summarizes key quantitative data, details experimental protocols for studying Kv1.3, and provides visual representations of the core signaling pathways and experimental workflows.

Core Concepts: Kv1.3 and T-Cell Activation

The activation of T-lymphocytes is a cornerstone of the adaptive immune response. This process is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine production.[1][2]

A sustained influx of calcium (Ca2+) into the T-cell is a critical second messenger in this signaling cascade.[3] The electrochemical gradient driving this Ca2+ entry is maintained by the activity of potassium channels, which hyperpolarize the cell membrane by allowing K+ ions to flow out of the cell. The voltage-gated potassium channel Kv1.3 is a key player in this process, particularly in specific subsets of T-cells.[4][5][6]

Quantitative Data Summary

The expression and electrophysiological properties of Kv1.3 channels vary significantly between different T-lymphocyte subsets and their activation states. This differential expression is a key factor in the selective effects of Kv1.3 blockers on specific T-cell populations, making it a promising therapeutic target.

Table 1: Kv1.3 Channel Expression in Human T-Lymphocyte Subsets

| T-Cell Subset | Condition | Number of Kv1.3 Channels per Cell | Kv1.3 Current Density (pA/pF) | Reference |

| Naïve (CCR7+CD45RA+) | Resting | ~200-400 | - | [7] |

| Activated | Upregulates IKCa1, little change in Kv1.3 | - | [7] | |

| Central Memory (TCM) (CCR7+CD45RA-) | Resting | ~300 | - | [8] |

| Activated | Upregulates IKCa1 (~500 channels/cell) | - | [8] | |

| Effector Memory (TEM) (CCR7-CD45RA-) | Resting | ~300 | - | [8] |

| Activated | 1,500 - 1,800 | - | [7][8] | |

| Myelin-Antigen Activated T-Cells (MS Patients) | Activated | 1,489 ± 101 | 2.9 channels/μm² | [7] |

| Myelin-Antigen Activated T-Cells (Healthy Controls) | Activated | 568 ± 82 | 0.9 channels/μm² | [7] |

Table 2: Electrophysiological Properties of Human T-Cell Kv1.3 Channels

| Parameter | Value | Reference |

| Activation Threshold | -60 to -50 mV | [1] |

| Midpoint of Activation | ~ -40 mV | [1] |

| Inactivation | Slow C-type inactivation | [1] |

| Single-channel conductance | ~15 pS | [8] |

Table 3: Potency of Selected Kv1.3 Channel Blockers

| Blocker | Target | IC50 / Kd | Reference |

| ShK | Kv1.3 | Kd: 9 ± 1 pM | [7] |

| ShK-Dap22 | Kv1.3 | Kd: 64 ± 7 pM | [7] |

| Margatoxin (MgTx) | Kv1.3 | - | [9] |

| Agitoxin-2 (AgTx2) | Kv1.3 | - | [9] |

| ADWX-1 | Kv1.3 | Picomolar range | [8] |

| Nalanthalide | Kv1.3 | 3.9 µM | [10] |

| PAP-1 | Kv1.3 | - | [11] |

| ShK(L5)-amide (SL5) | Kv1.3 | - | [11] |

Signaling Pathways Involving Kv1.3

The primary role of Kv1.3 in T-cell activation is to maintain the membrane potential required for sustained Ca2+ influx through Calcium Release-Activated Ca2+ (CRAC) channels.[8][12] This sustained elevation in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4][5] Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to drive the expression of genes essential for T-cell activation, including cytokines like Interleukin-2 (IL-2).[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ionic currents flowing through Kv1.3 channels in a single T-lymphocyte.

Methodology:

-

Cell Preparation: Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and negative selection kits. For studying activated T-cells, stimulate with anti-CD3/CD28 antibodies, antigens, or mitogens like phytohemagglutinin (PHA) for 48-72 hours.[7]

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.[13]

-

Internal (Pipette) Solution (in mM): 100 KCl, 40 KF, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with KOH.[13] The high EGTA concentration chelates intracellular Ca2+, preventing the activation of Ca2+-activated K+ channels (KCa).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected T-cell.[7][13]

-

To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., 200 ms pulses to +40 mV).[7] To observe the characteristic cumulative inactivation of Kv1.3, these pulses can be applied repetitively (e.g., every second).[7]

-

Record the resulting outward K+ currents.

-

-

Data Analysis:

-

Isolate Kv1.3 currents by subtracting currents recorded in the presence of a specific Kv1.3 blocker (e.g., 100 nM ShK) from the total outward current.[2]

-

Calculate current density by dividing the peak current amplitude by the cell capacitance (a measure of cell surface area).

-

Construct current-voltage (I-V) and conductance-voltage (g-V) relationships to characterize the biophysical properties of the channel.[13]

-

Intracellular Calcium Imaging

This method measures changes in the concentration of free intracellular Ca2+ in response to T-cell activation, and how this is affected by Kv1.3 blockade.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate and, if necessary, activate T-cells as described for patch-clamp experiments.

-

Incubate the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2 µM for 30 minutes at 37°C).[8] The AM ester form allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

-

-

Imaging Setup:

-

Measurement:

-

Establish a baseline fluorescence reading.

-

Stimulate the T-cells (e.g., with anti-CD3/CD28 coated beads or a soluble agonist) to induce Ca2+ influx.[3]

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. The ratio of the emission intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

-

Effect of Kv1.3 Blockade:

-

To assess the role of Kv1.3, pre-incubate a sample of the dye-loaded cells with a specific Kv1.3 blocker before stimulation.

-

Compare the Ca2+ response in the presence and absence of the blocker. A reduced Ca2+ signal in the presence of the blocker indicates a role for Kv1.3 in maintaining the Ca2+ influx.[2][16]

-

T-Cell Proliferation Assay

This assay quantifies the proliferation of T-cells following activation and the inhibitory effect of Kv1.3 blockers.

Methodology:

-

Cell Culture:

-

Incubation:

-

Culture the cells for a period that allows for proliferation, typically 72 hours.

-

-

Measurement of Proliferation:

-

A common method is the [3H]-thymidine incorporation assay.[17]

-

Add [3H]-thymidine to the cell cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the counts per minute (CPM) between the control and blocker-treated groups. A dose-dependent decrease in CPM in the blocker-treated wells indicates that Kv1.3 activity is required for T-cell proliferation.

-

Conclusion and Future Directions

The voltage-gated potassium channel Kv1.3 is a pivotal regulator of T-lymphocyte activation, particularly in effector memory T-cells.[5][7] Its role in maintaining the necessary electrochemical gradient for sustained calcium signaling makes it an attractive target for immunomodulatory therapies. The differential expression of Kv1.3 across T-cell subsets offers the potential for selective targeting of pathogenic T-cells while sparing other components of the immune system.[11]

Future research in this area will likely focus on:

-

Developing more potent and selective small-molecule and biologic blockers of Kv1.3.[18]

-

Further elucidating the composition and regulation of the Kv1.3 channelosome in the immunological synapse.[11]

-

Exploring the role of Kv1.3 in the metabolism and long-term survival of T-cells.

-

Conducting clinical trials to validate the efficacy and safety of Kv1.3-targeted therapies in a wider range of autoimmune diseases.[18]

This guide provides a foundational understanding of the critical role of Kv1.3 in T-cell activation. The provided data, pathways, and protocols should serve as a valuable resource for researchers and drug development professionals working to translate this fundamental knowledge into novel therapeutic interventions.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of T Lymphocyte Calcium Influx Patterns Via the Inhibition of Kv1.3 and Ikca1 Potassium Channels in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]

- 9. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. Physiological role of Kv1.3 channel in T lymphocyte cell investigated quantitatively by kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. [escholarship.org]

- 16. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers | PLOS One [journals.plos.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Homology of Agitoxin-2 to Other Scorpion Toxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scorpion venoms are a rich source of pharmacologically active peptides, many of which target ion channels with high specificity and affinity. Among these, Agitoxin-2 (AgTx2), isolated from the venom of the yellow scorpion Leiurus quinquestriatus hebraeus, has emerged as a critical tool for studying the structure and function of potassium channels. This technical guide provides an in-depth analysis of the homology of Agitoxin-2 to other scorpion toxins, detailing its structural similarities, functional relationships, and the experimental methodologies used for its characterization. This information is crucial for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in leveraging the unique properties of these toxins for therapeutic and research applications.

Molecular Profile of Agitoxin-2

Agitoxin-2 is a 38-amino-acid peptide characterized by a compact, stable structure maintained by three disulfide bridges.[1] Its structure has been determined by NMR spectroscopy and consists of a triple-stranded antiparallel β-sheet and a single α-helix.[2] This structural motif, known as the 'scorpion short toxin' fold, is a hallmark of a large family of scorpion toxins that target potassium channels.[3]

Amino Acid Sequence

The primary structure of Agitoxin-2 is as follows:

GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK[1][3]

The cysteine residues at positions 8, 14, 18, 28, 33, and 35 form the three disulfide bonds (C8-C28, C14-C33, C18-C35) that are crucial for its three-dimensional structure and biological activity.[4]

Homology with Other Scorpion Toxins

Agitoxin-2 shares significant sequence and structural homology with other scorpion toxins that act on potassium channels. This homology is most pronounced in the conserved cysteine scaffold and the overall three-dimensional fold.

Sequence Homology

A comparative analysis of the amino acid sequence of Agitoxin-2 with other well-characterized scorpion potassium channel toxins reveals conserved residues critical for their structure and function. The following table summarizes the sequence alignment of Agitoxin-2 with Charybdotoxin, another prominent toxin from the same scorpion species, as well as Maurotoxin and Noxiustoxin.

| Toxin | Sequence | Sequence Identity to AgTx2 (%) |

| Agitoxin-2 | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | 100% |

| Charybdotoxin | FTVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | 68% |

| Maurotoxin | GVIKKCSRGSPQCLKPCKDA-GMRFGKCMNGKCDCTPK | 71% |

| Noxiustoxin | TMAYV-DCLPPCKAES-GNTGKCMNGKCKCYNN | 42% |

Note: Sequence identity was calculated based on a pairwise alignment with Agitoxin-2. Gaps were introduced for optimal alignment.

The alignment highlights the conserved cysteine residues that dictate the disulfide bridging pattern and the overall fold. Key functional residues, such as the lysine at position 27 in Agitoxin-2 which is crucial for pore-blocking activity, are also conserved or functionally similar in related toxins.[2]

Structural Homology

The three-dimensional structures of these toxins, primarily determined by NMR spectroscopy, confirm their close evolutionary relationship. They all share the characteristic α/β scaffold, where the α-helix packs against one face of the β-sheet. This conserved architecture provides a stable framework for the presentation of variable surface residues that determine the toxins' specificities for different potassium channel subtypes.

Functional Homology: Targeting Potassium Channels

Agitoxin-2 and its homologues are potent blockers of voltage-gated potassium (Kv) channels. They exert their effect by physically occluding the ion conduction pore.

Mechanism of Action

The primary mechanism of action for Agitoxin-2 and related toxins involves the binding of the toxin to the external vestibule of the potassium channel. A critical lysine residue (Lys27 in Agitoxin-2) on the toxin's surface inserts into the selectivity filter of the channel, effectively plugging the pore and preventing the passage of K+ ions.[2] This "cork-in-the-bottle" model is a common mechanism among this class of scorpion toxins.

Target Specificity

While sharing a common mechanism, Agitoxin-2 and its homologues exhibit different selectivities for various Kv channel subtypes. This specificity is determined by subtle differences in the amino acid residues on their channel-binding faces. The following table summarizes the inhibitory activity of Agitoxin-2 on several potassium channels.

| Channel Subtype | IC50 / Ki |

| Shaker K+ | Ki = 0.64 nM[1] |

| Kv1.1 | Ki = 44 pM[1] |

| Kv1.3 | Ki = 4 pM[1] |

| Kv1.6 | Ki = 37 pM[1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

The characterization of Agitoxin-2 and the study of its homology to other scorpion toxins involve a series of well-established experimental techniques.

Toxin Purification and Sequencing

Protocol for Toxin Purification using HPLC:

-

Crude Venom Preparation: Lyophilized scorpion venom is dissolved in a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Initial Fractionation: The venom solution is subjected to size-exclusion chromatography to separate components based on molecular weight.

-

Reverse-Phase HPLC (RP-HPLC): Fractions containing peptides in the molecular weight range of Agitoxin-2 are further purified using RP-HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is used to elute the toxins.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

Protocol for Amino Acid Sequencing:

-

Reduction and Alkylation: The purified toxin is treated with a reducing agent (e.g., dithiothreitol) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to prevent their reformation.

-

Edman Degradation: The N-terminal amino acid sequence is determined by automated Edman degradation.

-

Mass Spectrometry: The molecular mass of the intact and reduced/alkylated toxin is determined by mass spectrometry to confirm the sequence and the number of disulfide bonds.

Electrophysiological Recording

Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired potassium channel subtype.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.

-

-

Toxin Application: Agitoxin-2 is applied to the bath at various concentrations, and the resulting inhibition of the potassium current is measured.

-

Data Analysis: Dose-response curves are generated to determine the IC50 value of the toxin.

Conclusion

Agitoxin-2 serves as a quintessential example of a scorpion short toxin, exhibiting significant structural and functional homology to a broad family of potassium channel blockers. Its high affinity and specificity have made it an invaluable molecular probe for dissecting the biophysical properties of potassium channels. Understanding the homologous relationships between Agitoxin-2 and other scorpion toxins provides a framework for the rational design of novel pharmacological agents with tailored selectivities for specific ion channel subtypes, holding promise for the development of new therapeutics for a range of channelopathies. The detailed experimental protocols outlined in this guide provide a foundation for researchers to further explore the vast and complex world of scorpion venom peptides.

References

Methodological & Application

Application Notes and Protocols: Fluorescently Labeled Agitoxin-2 for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agitoxin-2 (AgTx2), a 38-amino acid peptide toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of voltage-gated potassium channels, particularly the Kv1.3 channel.[1][2] The Kv1.3 channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types, including T lymphocytes, making it a significant therapeutic target for autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[2] Fluorescently labeled Agitoxin-2 serves as a powerful tool for studying the localization, function, and pharmacology of Kv1.3 channels in live cells.[1][3] These probes enable high-resolution imaging and quantitative analysis of channel distribution and dynamics, facilitating drug discovery and research in cellular physiology.[4][5]

This document provides detailed application notes and protocols for the use of fluorescently labeled Agitoxin-2 in cellular imaging, focusing on two commonly used variants: Atto488-Agitoxin-2 (A-AgTx2) and GFP-tagged Agitoxin-2 (AgTx2-GFP).

Principle of Action

Fluorescently labeled Agitoxin-2 binds to the outer vestibule of the Kv1.3 channel, physically occluding the ion conduction pathway.[6][7] The attached fluorophore allows for the direct visualization of the toxin-channel complex, providing a means to map the distribution of Kv1.3 channels on the cell surface. The choice of fluorophore (e.g., a small organic dye like Atto488 or a fluorescent protein like GFP) can influence the probe's selectivity and binding affinity.[3][8] For instance, N-terminal labeling of Agitoxin-2 with Atto488 or GFP has been shown to increase its selectivity for the Kv1.3 channel over other Kv1 subtypes.[3][5]

Quantitative Data

The binding affinities of various fluorescently labeled Agitoxin-2 derivatives for Kv1.x channels are summarized below. This data is crucial for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of Fluorescently Labeled Agitoxin-2 Variants for Kv1.3 Channels

| Fluorescent Ligand | Target Channel | Cell System | Kd (nM) | Reference |

| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 3.9 ± 0.2 | [1] |

| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 4.0 | [3] |

| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.3 | E. coli spheroplasts | 4.3 ± 0.2 | [9] |

| AgTx2-GFP (C-terminal tag) | Kv1.3 | Mammalian cells (Neuro 2A, HEK293) | 3.4 ± 0.8 | [4][10] |

| GFP-L2-AgTx2 (N-terminal tag) | Kv1.3 | HEK293 cells | High Affinity (Kd not specified) | [5][8] |

Table 2: Comparative Affinities of Agitoxin-2 and its Fluorescent Conjugates for Different Kv1 Channels

| Ligand | Target Channel | Kd (nM) | Notes | Reference |

| Agitoxin-2 (unlabeled) | Kv1.1 | <1 | High affinity | |

| Agitoxin-2 (unlabeled) | Kv1.3 | <1 | High affinity | |

| Agitoxin-2 (unlabeled) | Kv1.6 | <1 | High affinity | |

| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.1 | Lost affinity | N-terminal labeling enhances Kv1.3 selectivity | [1][3] |

| Atto488-Agitoxin-2 (A-AgTx2) | KcsA-Kv1.6 | Lost affinity | N-terminal labeling enhances Kv1.3 selectivity | [1][3] |

| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.1 | Low nanomolar | Retains broad Kv1.x affinity | [4] |

| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.3 | Subnanomolar | Retains broad Kv1.x affinity | [4] |

| AgTx2-GFP (C-terminal tag) | KcsA-Kv1.6 | Subnanomolar | Retains broad Kv1.x affinity | [4] |

| GFP-L2-AgTx2 (N-terminal tag) | Kv1.1 | Lost specific interactions | N-terminal GFP enhances Kv1.3 selectivity | [5][8] |

| GFP-L2-AgTx2 (N-terminal tag) | Kv1.6 | Lost specific interactions | N-terminal GFP enhances Kv1.3 selectivity | [5][8] |

Experimental Protocols

Protocol 1: Live Cell Imaging of Kv1.3 Channels in Mammalian Cells

This protocol is designed for imaging Kv1.3 channels expressed on the surface of adherent mammalian cells (e.g., HEK293, Jurkat, or primary T cells).

Materials:

-

Fluorescently labeled Agitoxin-2 (e.g., Atto488-AgTx2 or AgTx2-GFP)

-

Mammalian cells expressing Kv1.3 channels

-

Complete cell culture medium (e.g., DMEM/F12 with 5% FBS and 2 mM L-glutamine)[5]

-

Imaging buffer (e.g., 20 mM HEPES pH 7.4, 260 mM sorbitol, 4 mM KCl, 10 mM NaCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.1% BSA)[5]

-

Glass-bottom imaging dishes or coverslips

-

Confocal microscope with appropriate laser lines and filters

Procedure:

-

Cell Culture and Plating:

-

Culture mammalian cells expressing Kv1.3 channels under standard conditions (37°C, 5% CO2).[5]

-

For transient transfection, introduce the plasmid encoding the Kv1.3 channel into the cells (e.g., using a suitable transfection reagent) approximately 24-48 hours before imaging.[5]

-

Plate the cells onto glass-bottom imaging dishes or coverslips to achieve a confluence of 50-70% at the time of imaging.

-

-

Labeling with Fluorescent Agitoxin-2:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with pre-warmed imaging buffer.[5]

-

Prepare the labeling solution by diluting the fluorescently labeled Agitoxin-2 in the imaging buffer to the desired final concentration. Optimal concentrations may range from 10 nM to 100 nM, depending on the probe and cell type.[5][11] For example, use 40 nM for GFP-L2-AgTx2.[5]

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C.[5]

-

-

Washing:

-

Gently remove the labeling solution.

-

Wash the cells three times with pre-warmed imaging buffer to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately image the cells using a confocal microscope.

-

For Atto488-AgTx2, use an excitation wavelength of ~488 nm and collect emission in the ~500-550 nm range.

-

For AgTx2-GFP, use an excitation wavelength of ~488 nm and collect emission in the ~500-550 nm range.[5]

-

Competition Assay (Optional): To confirm the specificity of the fluorescent signal, a competition assay can be performed.

-

Co-incubate the cells with the fluorescently labeled Agitoxin-2 (e.g., 40 nM GFP-L2-AgTx2) and a 10-fold excess of unlabeled Agitoxin-2 (e.g., 400 nM).[5]

-

Follow the same incubation, washing, and imaging steps as described above.

-

A significant reduction in fluorescence intensity should be observed in the presence of the unlabeled competitor.

Visualizations

Signaling Pathway

Caption: Kv1.3 channel signaling pathway and the inhibitory effect of Agitoxin-2.

Experimental Workflow

Caption: Workflow for live-cell imaging using fluorescently labeled Agitoxin-2.

Logical Relationship of Probe Design

Caption: Logic of creating selective Kv1.3 probes from Agitoxin-2.

References

- 1. Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Atto488-Agitoxin 2-A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AgTx2-GFP, Fluorescent Blocker Targeting Pharmacologically Important Kv1.x (x = 1, 3, 6) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Solution structure of the potassium channel inhibitor agitoxin 2: caliper for probing channel geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Terminal Tagging with GFP Enhances Selectivity of this compound to Kv1.3-Channel Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. researchgate.net [researchgate.net]

Application Notes: Recombinant Expression and Purification of Agitoxin-2

Introduction

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent and specific blocker of voltage-gated potassium channels, particularly Kv1.3 and Kv1.1.[1][2] The Kv1.3 channel plays a key role in regulating the function of effector memory T-cells, which are implicated in various autoimmune diseases. This makes Agitoxin-2 a valuable pharmacological tool for studying ion channel function and a potential template for the development of novel therapeutics for conditions like multiple sclerosis and rheumatoid arthritis.[3][4]

Structurally, Agitoxin-2 features a stable α/β scaffold stabilized by three intramolecular disulfide bonds.[1][3][5] This structural complexity presents a significant challenge for recombinant production. Expression in the cytoplasm of Escherichia coli often results in misfolded, inactive protein aggregated into inclusion bodies, necessitating complex and often inefficient in vitro refolding procedures.[1][3][4] An alternative and more efficient strategy is to use an expression system that facilitates correct disulfide bond formation and secretion of the folded peptide, such as the methylotrophic yeast Pichia pastoris.[3][4]

These application notes provide detailed protocols for two primary methods:

-

Expression in Pichia pastoris for high-yield production of correctly folded, secreted Agitoxin-2.

-

Expression in Escherichia coli as an insoluble fusion protein followed by in vitro refolding and purification.

Comparison of Expression Systems

The choice of expression system is critical for obtaining functional Agitoxin-2. The Pichia pastoris system is highly recommended due to its superior yield and secretion of properly folded protein, which simplifies purification.[3][4] The E. coli system, while widely accessible, requires additional complex steps for protein refolding.

| Feature | Pichia pastoris (Secreted Expression) | Escherichia coli (Inclusion Body Expression) |

| Cellular Location | Secreted into culture medium | Cytoplasmic Inclusion Bodies |

| Folding Status | Correctly folded with native disulfide bonds | Misfolded and aggregated; requires refolding |

| Typical Yield | 14–18 mg/L of culture[3] | 2–3 mg/L of culture (post-refolding)[3] |

| Purification Steps | 2-3 steps (Affinity, RP-HPLC) | 5+ steps (Inclusion body wash, Solubilization, Refolding, Affinity, RP-HPLC) |

| Primary Advantage | High yield of active toxin, simplified purification | Rapid growth, well-established genetics |

| Primary Challenge | Longer expression times compared to E. coli | Low final yield, complex and optimization-heavy refolding process |

Protocol 1: High-Yield Secreted Expression in Pichia pastoris

This protocol describes the expression of Agitoxin-2 using the pPICZα vector for methanol-inducible, secreted expression in P. pastoris. The α-factor signal peptide directs the nascent polypeptide to the secretory pathway, where folding and disulfide bond formation occur. A C-terminal His-tag is included for affinity purification.

Experimental Workflow for P. pastoris Expression

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant expression of margatoxin and agitoxin-2 in Pichia pastoris: an efficient method for production of KV1.3 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers | PLOS One [journals.plos.org]

Application Notes and Protocols for the Synthesis of Agitoxin-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agitoxin-2 (AgTx2) is a 38-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent blocker of voltage-gated potassium channels, particularly Kv1.1 and Kv1.3, with high affinity and selectivity.[1] This property makes Agitoxin-2 a valuable molecular probe for studying the structure and function of these channels and a potential therapeutic lead for autoimmune diseases where Kv1.3 channels are overexpressed on effector memory T-cells.[2] The chemical synthesis of Agitoxin-2 allows for the production of this peptide in quantities sufficient for research and preclinical development and enables the introduction of modifications for structure-activity relationship studies.

This document provides a detailed protocol for the chemical synthesis of Agitoxin-2 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization, and functional validation.

Agitoxin-2 Sequence: Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys Disulfide Bridges: Cys8-Cys28, Cys14-Cys33, Cys18-Cys35

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Agitoxin-2

This protocol is based on the widely used Fmoc/tBu strategy.[3][4][5]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids with appropriate side-chain protection (e.g., Trt for Cys, Asn, Gln, His; tBu for Ser, Thr, Asp; Boc for Lys; Pbf for Arg)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-